molecular formula C14H23ClN2O B601740 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride CAS No. 1012864-23-1

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride

Cat. No. B601740
CAS RN: 1012864-23-1
M. Wt: 270.8
InChI Key:
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Description

The compound is a derivative of dimethylamine hydrochloride and 2,5-Dimethylphenylhydrazinium chloride . Dimethylamine hydrochloride is a solid with a molecular weight of 81.54 . 2,5-Dimethylphenylhydrazinium chloride has a molecular weight of 172.66 g/mol .


Synthesis Analysis

While specific synthesis methods for “2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride” were not found, dimethylamine hydrochloride has been used in the preparation of hexamethylmelamine-methyl-14C .


Physical And Chemical Properties Analysis

Dimethylamine hydrochloride is a solid that is very soluble in water, alcohol, and diethyl ether . It has a melting point of 170-173 °C (lit.) .

Scientific Research Applications

1. Medical Applications

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is extensively used in various branches of medicine. It's primarily recognized for its role as a local anesthetic and antiarrhythmic drug. The structure and composition of lidocaine, including its salts such as hydrochloride monohydrate, are critical to its effectiveness in medical applications (Tsitsishvili & Amirkhanashvili, 2022).

2. Chemical and Physical Properties

Research has been conducted to understand the molecular and electronic properties of this compound. Studies involving optimization using density functional theory methods, natural bond orbital analysis, and molecular docking simulations have been important in comprehending its bioactivity and pharmacokinetic behavior (Anban, Pradhan, & James, 2017).

3. Analytical Techniques

The compound has been subject to analytical studies, such as its determination in pharmaceutical formulations using high-performance liquid chromatography. These methods are crucial for quality control and ensure the proper concentration and purity of the compound in various formulations (Shabir, 2004).

4. Potential Antipsychotic Properties

In the realm of psychopharmacology, derivatives of this compound have been found to exhibit antipsychotic-like profiles in behavioral animal tests. These findings are significant as they suggest potential applications in treating psychological disorders without the typical interaction with dopamine receptors (Wise et al., 1987).

5. Interaction with Biological Systems

Studies on this compound have also included its effects on proton movement across the chloroplast envelope in plants, demonstrating its broader biological significance beyond human medicine. Such research contributes to our understanding of cellular processes and potential applications in areas like agriculture and plant biology (Peters & Berkowitz, 1991).

properties

IUPAC Name

2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSKXAHVFGEADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012864-23-1
Record name 1012864-23-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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